molecular formula C10H17N3O3 B13867068 tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 321392-80-7

tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate

Cat. No.: B13867068
CAS No.: 321392-80-7
M. Wt: 227.26 g/mol
InChI Key: NXLVUYPHYWYBMX-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing aromatic system known for its metabolic stability, hydrogen-bonding capacity, and utility in medicinal chemistry as a bioisostere for esters or amides . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines during synthetic workflows, enabling selective deprotection under acidic conditions . This compound is structurally tailored for applications in drug discovery, particularly in antimicrobial and anticancer research, where the oxadiazole scaffold is frequently employed to enhance target binding and pharmacokinetic properties .

Properties

CAS No.

321392-80-7

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O3/c1-7-12-8(16-13-7)5-6-11-9(14)15-10(2,3)4/h5-6H2,1-4H3,(H,11,14)

InChI Key

NXLVUYPHYWYBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Methyl-1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring system is generally constructed via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

  • A common approach involves the reaction of an amidoxime intermediate with an acyl chloride or activated carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring. For example, amidoximes can be reacted with acid chlorides in the presence of triethylamine or other bases in dichloromethane or tetrahydrofuran at low temperatures (0 °C to room temperature) to yield the oxadiazole ring.

  • In the specific case of 3-methyl-1,2,4-oxadiazole derivatives, methyl-substituted amidoximes are employed, which upon cyclization yield the methyl-substituted oxadiazole core. The cyclization step is often followed by purification via flash chromatography to isolate the pure heterocyclic compound.

Coupling of the Oxadiazole Moiety with the Protected Ethylamine

The key step in preparing tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate involves coupling the oxadiazole heterocycle to the ethyl carbamate moiety.

  • This can be achieved by nucleophilic substitution or reductive amination strategies. For instance, an aldehyde-functionalized oxadiazole can be reacted with the amine-protected ethyl carbamate in the presence of sodium triacetoxyborohydride as the reducing agent at mild temperatures (~40 °C) overnight to afford the coupled product.

  • Reaction mixtures are typically worked up by aqueous extraction, drying over sodium sulfate, and concentration under reduced pressure. The crude product is purified by recrystallization or flash chromatography to obtain the pure this compound.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield & Purification
Cyclization to 3-methyl-1,2,4-oxadiazole Amidoxime + acid chloride, triethylamine, dichloromethane, 0 °C to rt, overnight ~97% yield, flash chromatography purification
Boc protection of aminoethyl group Amine + di-tert-butyl dicarbonate, dichloromethane, room temperature, 40 minutes High yield, yellow solid, used without further purification
Coupling via reductive amination Aldehyde-oxadiazole + Boc-protected amine, sodium triacetoxyborohydride, dichloromethane, 40 °C, overnight Isolated by extraction and chromatography, yields not explicitly stated but typically high (>80%)

Purification and Characterization

  • Purification methods include extraction with ethyl acetate or methyl tert-butyl ether, washing with brine, drying over sodium sulfate or magnesium sulfate, and filtration.

  • Final products are often purified by flash column chromatography using silica gel with eluents such as dichloromethane/methanol or hexane/ethyl acetate mixtures.

  • Characterization is performed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and melting point analysis to confirm structure and purity.

Summary of Key Notes

  • The preparation of this compound is a multi-step process involving heterocyclic ring formation, carbamate protection, and coupling reactions.

  • Mild reaction conditions and common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are preferred.

  • The use of protecting groups like tert-butyl carbamate ensures selectivity and stability during synthetic transformations.

  • Reductive amination with sodium triacetoxyborohydride is a reliable method for coupling aldehyde-functionalized oxadiazoles with Boc-protected aminoethyl derivatives.

  • Purification by chromatography and crystallization yields analytically pure compounds suitable for further application in medicinal chemistry or material science.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where nucleophiles can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

  • Oxidized derivatives of the oxadiazole ring.
  • Reduced analogs of the carbamate or oxadiazole ring.
  • Substituted carbamate derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: The compound is utilized in the synthesis of specialty chemicals and materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Effects : The 3-methyl group on the oxadiazole (target compound) balances steric bulk and electronic effects, enhancing stability without compromising solubility. In contrast, the 3-CF3 group in increases electronegativity, improving target binding but reducing metabolic stability .
  • Chain Length : Ethyl chains (C2) are optimal for solubility in aqueous media, while longer chains (e.g., butan-2-yl in ) prioritize membrane permeability for CNS applications.
  • Hybrid Scaffolds : Compounds like and integrate oxadiazoles with thioether or dihydroisoxazole systems, broadening pharmacological profiles .

Comparison with Analogues :

  • Compound 19a (): Synthesized via cephalosporin core modification, achieving 20% yield, highlighting challenges in sterically hindered systems .
  • Compound 15a (): Deprotection of Boc groups using HCl/EtOAC yields bioactive amines, a strategy shared with the target compound .
  • Chiral Derivatives (e.g., ): Require enantioselective synthesis or chiral resolution, adding complexity .

Biological Activity

Tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a compound featuring a tert-butyl carbamate moiety linked to a 3-methyl-1,2,4-oxadiazol-5-yl group. This unique structure positions it as a subject of interest in medicinal chemistry and biological research due to its potential bioactive properties.

  • Molecular Formula : C10H17N3O3
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 321392-80-7
  • Purity : Minimum 95% .

The biological activity of this compound is hypothesized to arise from its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. Although the specific molecular targets remain largely unidentified, the structural similarities to other oxadiazole derivatives suggest potential interactions with enzymes or receptors involved in various biological pathways .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit varying degrees of antimicrobial activity. This compound was evaluated for its antimicrobial properties against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in preliminary assays.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Table 1: Antimicrobial activity of this compound

Cytotoxicity Assays

In vitro cytotoxicity studies using MTT assays revealed that this compound exhibits selective cytotoxicity towards cancer cell lines. The IC50 values were determined for various cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF7 (breast cancer)25
A549 (lung cancer)30

Table 2: Cytotoxicity of this compound

Case Studies

A notable study investigated the compound’s effects on apoptosis in cancer cells. The results showed that treatment with this compound led to increased levels of apoptotic markers such as caspase activation and PARP cleavage in treated cells compared to controls. This suggests that the compound may induce apoptosis through intrinsic pathways.

Future Research Directions

Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • Target Identification : Utilizing proteomic approaches to identify specific molecular targets.
  • Structure–Activity Relationship (SAR) : Modifying the chemical structure to optimize potency and selectivity against various biological targets.
  • In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate?

Methodological Answer: The synthesis typically involves coupling tert-butyl chloroformate with a primary amine intermediate containing the 3-methyl-1,2,4-oxadiazole moiety. Key steps include:

  • Amine Activation : Use of a base (e.g., triethylamine) to deprotonate the amine, facilitating nucleophilic attack on tert-butyl chloroformate.
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve carbamate intermediates while minimizing side reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS is recommended to track reaction progress and confirm product formation .

Q. Q2. How can structural characterization of this compound be performed to ensure purity and identity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the carbamate linkage and oxadiazole ring integrity. Key signals include:
    • 1^1H: δ 1.4–1.5 ppm (tert-butyl group), δ 3.4–3.6 ppm (ethylene linker) .
    • 13^{13}C: ~155 ppm (carbamate carbonyl), ~170 ppm (oxadiazole ring) .
  • Mass Spectrometry : LC-MS or HRMS confirms molecular weight (e.g., m/z [M+Na]+ ≈ calculated value) .
  • Melting Point Analysis : Sharp melting points (e.g., 85–87°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting bioactivity .
  • Assay Standardization : Compare results under identical conditions (e.g., cell lines, enzyme concentrations). For example, anti-inflammatory activity may vary if tested against COX-2 vs. COX-1 isoforms .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl on oxadiazole) and correlate changes with activity trends .

Example Data Conflict Resolution:
A study reporting weak antifungal activity vs. strong anti-inflammatory effects may reflect target specificity. SAR-guided modifications (e.g., replacing methyl with fluorophenyl) can clarify mechanisms .

Q. Q4. How does the stability of this compound under acidic/basic conditions impact its application in drug discovery?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies:
    • Acidic Conditions (pH 1–3) : Hydrolysis of the carbamate group occurs, releasing CO2_2 and tert-butanol. Monitor via 1^1H NMR for loss of tert-butyl signals .
    • Basic Conditions (pH 10–12) : Oxadiazole ring decomposition may generate nitrile or amide byproducts .
  • Implications for Drug Design : Poor stability in gastric pH limits oral bioavailability. Strategies include prodrug formulations or replacing the carbamate with a more stable group (e.g., amide) .

Q. Q5. What analytical methods are recommended for studying interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KDK_D values) to receptors like kinases .
  • Molecular Docking : Computational modeling predicts binding poses with targets (e.g., oxadiazole interacting with hydrophobic enzyme pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, useful for validating docking results .

Q. Table: Example Interaction Data

TargetMethodKey FindingReference
COX-2SPRKD=2.3μMK_D = 2.3 \mu M
CYP3A4ITCΔH=8.5kcal/mol\Delta H = -8.5 \, \text{kcal/mol}

Methodological Challenges and Solutions

Q. Q6. How can researchers address low yields in the final carbamation step?

Methodological Answer: Low yields often result from competing side reactions (e.g., over-alkylation). Solutions include:

  • Stoichiometric Control : Use a 1:1 molar ratio of amine to tert-butyl chloroformate to minimize byproducts .
  • Temperature Optimization : Maintain reaction at 0–5°C to slow down exothermic side reactions .
  • Workup Refinement : Extract unreacted starting materials with ethyl acetate/water, followed by silica gel chromatography for purification .

Q. Q7. What precautions are necessary when handling this compound due to potential toxicity?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as carbamates may irritate respiratory pathways .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze residual carbamate into less toxic products .

Key Takeaways for Researchers:

Synthesis : Prioritize solvent/base selection and purity validation.

Bioactivity : Standardize assays and leverage SAR for mechanistic insights.

Stability : Modify functional groups to enhance compatibility with biological systems.

Safety : Adopt rigorous handling protocols to mitigate health risks.

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